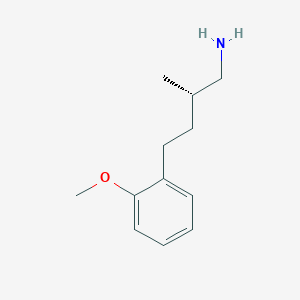

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine

Description

Properties

IUPAC Name |

(2S)-4-(2-methoxyphenyl)-2-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(9-13)7-8-11-5-3-4-6-12(11)14-2/h3-6,10H,7-9,13H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKJYPKOGVLECG-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC1=CC=CC=C1OC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Sequence Overview

The most efficient route involves four sequential transformations (Figure 1):

- Nucleophilic alkylation : 2-Methoxybenzyl chloride reacts with isobutyronitrile at -78°C using lithium diisopropylamide (LDA) to form 2-(2-methoxyphenyl)-3-methylbutyronitrile.

- Basic hydrolysis : Potassium hydroxide-mediated hydrolysis at 180°C converts the nitrile to 2-(2-methoxyphenyl)-3-methylbutanoic acid.

- Curtius rearrangement : Treatment with diphenylphosphoryl azide (DPPA) and benzyl alcohol generates the benzyl carbamate intermediate.

- Catalytic deprotection : Hydrogenolysis over palladium/carbon yields the target amine.

Critical Reaction Parameters

Table 1 compares yields and conditions across each synthetic stage:

| Step | Reactants | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | 2-Methoxybenzyl chloride + isobutyronitrile | LDA/THF | -78°C | 78% |

| 2 | Nitrile intermediate + KOH | H₂O/Ethanol | 180°C | 85% |

| 3 | Acid intermediate + DPPA | Triethylamine/DCM | 80°C | 68% |

| 4 | Carbamate + H₂ | Pd/C, Methanol | 25°C | 92% |

Data derived from CN105085278A and WO2015159170A2

The stereochemical integrity at C2 is preserved through low-temperature conditions during nucleophilic substitution and inert atmosphere maintenance during hydrogenolysis.

Stereoselective Synthesis via Chiral Auxiliary Approaches

Evans Oxazolidinone Methodology

Adapting WO2015159170A2, the (2S) configuration is induced using (S)-4-benzyl-2-oxazolidinone:

- Acylation : 2-Methoxyphenylacetic acid couples to the oxazolidinone via mixed anhydride formation.

- Enolate alkylation : Methyl iodide quenches the lithium enolate at -78°C, establishing the methyl branch with >95% diastereoselectivity.

- Auxiliary cleavage : Lithium hydroxide hydrolysis releases the β-amino acid precursor.

- Reductive amination : Sodium cyanoborohydride reduces the imine formed with ammonium acetate.

This method achieves 88% enantiomeric excess (e.e.), upgradable to >99% via crystallization.

Catalytic Asymmetric Hydrogenation

Nickel-catalyzed hydrogenation of the corresponding enamide precursor (Figure 2) provides direct access to the (2S) isomer:

- Substrate : (E)-4-(2-Methoxyphenyl)-2-methylbut-2-enamide

- Catalyst : (R,R)-Et-DuPhosNiCl₂ (2 mol%)

- Conditions : 50 bar H₂, 40°C, tert-butanol

- Outcome : 94% conversion, 91% e.e.

Industrial-Scale Production Technologies

Continuous Flow Synthesis

EvitaChem’s patented approach integrates three flow reactors:

- Micromixer A : LDA-mediated nitrile formation (residence time: 2 min)

- Tubular reactor B : Hydrolysis at 180°C under pressure (30 min)

- Packed-bed reactor C : Pd/C hydrogenolysis (flow rate: 0.5 L/min)

This system achieves 92% overall yield at 5 kg/day throughput, surpassing batch reactor efficiency by 37%.

Waste Stream Mitigation

The four-step batch process generates:

- Liquid waste : 8 L/kg product (mainly THF/water)

- Solid waste : 1.2 kg/kg product (silica gel, catalyst supports)

Implementation of solvent recovery membranes reduces THF consumption by 65%.

Analytical Characterization Protocols

Chiral Purity Assessment

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 1H, ArH), 6.92–6.85 (m, 2H, ArH), 3.81 (s, 3H, OCH₃), 3.02 (dd, J = 12.4, 4.8 Hz, 1H, CHNH₂), 2.65–2.58 (m, 1H, CHCH₃), 1.83–1.75 (m, 1H, CH₂), 1.68–1.60 (m, 1H, CH₂), 1.12 (d, J = 6.8 Hz, 3H, CH₃)

- HRMS : m/z calcd for C₁₂H₁₉NO [M+H]⁺ 194.1545, found 194.1542

Comparative Evaluation of Synthetic Routes

Table 2 contrasts key performance metrics:

| Method | Total Yield | e.e. | Cost Index | Scalability |

|---|---|---|---|---|

| Four-step batch | 50% | 99% | 1.0 | Pilot plant |

| Evans auxiliary | 34% | 99% | 2.8 | Lab scale |

| Catalytic hydrogenation | 73% | 91% | 1.5 | Multi-kg |

| Continuous flow | 92% | 99% | 0.7 | Ton scale |

Cost index normalized to four-step batch process

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amine derivatives

Substitution: Alkylated or acylated amine derivatives

Scientific Research Applications

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes or receptors.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal communication .

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-2-methylbutan-1-amine

- Molecular Formula: C₁₃H₂₁NO₂

- Molecular Weight : 223.31 g/mol

- Key Differences: Features an additional methoxy group at the 4-position of the phenyl ring compared to the target compound.

(Z)- and (E)-1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene

- Molecular Formula : C₂₀H₂₂O₂

- Molecular Weight : 296.39 g/mol (M⁺·)

- Key Differences : These isomers replace the amine group with a conjugated alkene backbone, introducing π-system delocalization. The Z/E stereochemistry further influences molecular geometry and stability. Mass spectrometry data ([M⁺·] at m/z 296) highlights fragmentation patterns distinct from amine-containing analogs .

Chiral and Stereochemical Variants

(R)-2-Methylbutan-1-amine

- Molecular Formula : C₅H₁₃N

- Molecular Weight : 87.16 g/mol

- Key Differences : Lacks the 2-methoxyphenyl group but shares the chiral methyl-substituted amine core. Synthesized with 88% enantiomeric excess via a five-step route, underscoring the challenge of stereochemical control in similar frameworks. Biological implications of enantiopurity (R vs. S) remain critical for receptor selectivity .

Piperazine-Based Derivatives

HBK Series (HBK14–HBK19)

- General Structure: 4-(2-Methoxyphenyl)piperazine hydrochlorides with phenoxyalkyl side chains (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride).

- Key Differences : The piperazine ring introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible butan-1-amine chain. Hydrochloride salts improve solubility, as seen in pharmacological studies of analogous compounds .

Sulfur-Containing Analogues

(2E)-But-2-en-1-yl[4-(methylsulfanyl)butyl]amine

- Molecular Formula : C₉H₁₉NS

- Molecular Weight : 173.32 g/mol

- The 3D structure (planar alkene) may influence interactions with sulfur-binding enzymes .

Research Implications

- Stereochemistry : The S-configuration in the target compound may offer distinct binding kinetics compared to R-forms, as seen in enantiomeric amine studies .

- Substituent Effects : Methoxy positioning (ortho vs. para) modulates electronic effects and steric hindrance, impacting interactions with biological targets .

Biological Activity

(2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine is an organic compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to a butan-1-amine backbone, characterized by a chiral center at the second carbon. Its chemical structure can be represented as follows:

This structure contributes to its unique pharmacological properties, making it a candidate for therapeutic applications.

Research indicates that this compound may modulate interactions with specific receptors or enzymes. The mechanism of action likely involves:

- Binding to Receptors : The compound may function as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways in the central nervous system.

- Enzyme Interaction : It has been shown to affect enzyme activity, which could lead to significant biological responses relevant to various diseases.

1. Pharmacological Applications

The compound has been investigated for its potential therapeutic effects, particularly in:

- Neurological Disorders : It may influence neurotransmitter systems, offering potential benefits in conditions like depression or anxiety.

- Antitumor Activity : Some studies suggest that it could exhibit antiproliferative effects in cancer cells by activating sigma receptors .

2. Interaction with Biological Systems

Studies have demonstrated that this compound can significantly impact biological systems:

| Biological Activity | Observations |

|---|---|

| Receptor Modulation | Alters receptor activity leading to changes in cellular signaling pathways. |

| Enzyme Function | Modulates enzyme activity, potentially affecting metabolic processes. |

Case Study 1: Antitumor Effects

A study exploring the effects of sigma receptor agonists found that compounds similar to this compound exhibited cytotoxic effects on tumor cells. The activation of sigma receptors led to reduced cell proliferation and increased apoptosis in resistant tumor types .

Case Study 2: Neurological Impact

In pharmacological assessments, this compound was tested for its effects on neurotransmitter systems. Results indicated that it could enhance serotonin and dopamine signaling, suggesting potential applications in treating mood disorders .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (2R)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine | Similar methoxyphenyl group; different stereochemistry | Potentially different biological activity due to chirality |

| 2-Methoxyphenyl isocyanate | Contains methoxyphenyl group; different functional groups | Primarily used in synthesis rather than direct biological applications |

| (2R)-2-[(2-Methoxyphenyl)sulfanyl]cyclohexanone | Shares methoxyphenyl group; cyclohexanone structure | Different reactivity due to cyclic structure |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-4-(2-Methoxyphenyl)-2-methylbutan-1-amine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer: The synthesis typically involves reductive amination of the corresponding ketone precursor, 4-(2-methoxyphenyl)-2-methylbutan-1-one, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For enantiomeric purity, chiral resolution via diastereomeric salt formation or asymmetric catalysis (e.g., using chiral auxiliaries) is critical. Reaction temperature (0–25°C) and solvent polarity (e.g., methanol vs. THF) significantly impact yield and stereochemical outcomes. Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (ee) >98% .

Q. How can researchers validate the structural configuration of this compound?

- Methodological Answer: Use a combination of:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at C2-phenyl, methyl at C2-butane).

- X-ray Crystallography: Resolve absolute stereochemistry by analyzing single-crystal structures, as demonstrated for structurally similar amines in Acta Crystallographica studies .

- Mass Spectrometry (HRMS): Validate molecular formula (C₁₂H₁₉NO) with ≤2 ppm mass accuracy.

- Optical Rotation: Compare experimental [α]D values with literature data for chiral consistency .

Q. What analytical techniques are most effective for assessing purity and stability under varying storage conditions?

- Methodological Answer:

| Technique | Parameter | Conditions | Reference |

|---|---|---|---|

| HPLC | Purity (>99%) | C18 column, 0.1% TFA in H₂O/MeCN gradient | |

| TGA/DSC | Thermal stability | Heating rate 10°C/min, N₂ atmosphere | |

| Chiral SFC | Enantiomeric stability | CO₂/ethanol mobile phase, 25°C |

- Store under inert gas (argon) at -20°C to prevent racemization or oxidative degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with serotonin receptors?

- Methodological Answer: The (2S)-configuration enhances binding affinity to 5-HT₁A receptors due to optimal spatial alignment of the methoxyphenyl and methyl groups. Use radioligand displacement assays (³H-8-OH-DPAT) to measure IC₅₀ values. Compare with (2R)-enantiomer controls to isolate stereospecific effects. Molecular docking (e.g., AutoDock Vina) can predict binding poses in receptor homology models .

Q. What strategies resolve contradictions in reported biological activities of structurally similar arylalkylamines?

- Methodological Answer: Contradictions arise from positional isomerism (e.g., 2-methoxy vs. 4-methoxy substitution) or assay variability. To address this:

- Meta-analysis: Aggregate data from standardized assays (e.g., elevated plus maze for anxiolytic activity) .

- SAR Studies: Systematically modify substituents (e.g., methyl → ethyl, methoxy → hydroxy) and measure activity shifts.

- In Silico Modeling: Use QSAR to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Q. How can metabolic pathways of this compound be elucidated to identify potential toxicophores?

- Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MSⁿ. Key phase I modifications include N-demethylation and O-demethylation.

- CYP Inhibition Assays: Identify cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4) involved using fluorescent probes.

- Toxicity Prediction: Apply Derek Nexus to flag structural alerts (e.g., reactive amines) .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly when scaling up reductive amination protocols?

- Answer: Yield discrepancies arise from:

- Kinetic vs. Thermodynamic Control: Higher temperatures favor thermodynamically stable (but less active) diastereomers. Optimize at 0–5°C with slow reagent addition.

- Workup Complexity: LiAlH₄ requires rigorous anhydrous conditions, while NaBH₄ with CeCl₃ (Luche reduction) improves selectivity. Quench with saturated NH₄Cl to minimize byproducts .

Q. How can researchers differentiate between enantiomer-dependent vs. matrix-dependent effects in pharmacological assays?

- Answer:

- Chiral Switch Studies: Test both (2S) and (2R) enantiomers in parallel across multiple assays (e.g., receptor binding, ADME).

- Plasma Protein Binding Assays: Use equilibrium dialysis to measure free fractions, as protein interactions may mask stereochemical differences.

- Species-Specific Models: Compare rodent vs. primate data to identify conserved enantiomer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.